molecular formula C15H13N3O2S B1674154 Frentizole CAS No. 26130-02-9

Frentizole

Katalognummer: B1674154
CAS-Nummer: 26130-02-9
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: JHBWYQRKOUBPCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Frentizol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Frentizol kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Frentizol-Molekül zu modifizieren, was seine Aktivität möglicherweise verändert.

    Substitution: Frentizol kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten oder Keton-Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Benzothiazol-Derivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Frentizole's clinical applications are primarily in the following areas:

Cancer Treatment

This compound's potential in oncology is being explored through various studies:

  • Antitumor Efficacy : It has demonstrated antiproliferative activity against several tumor cell lines. The mechanism involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for mitosis .
  • Drug Repurposing : Given its established safety profile as an immunosuppressant, researchers are investigating this compound for repurposing in cancer therapy. Its ability to interfere with microtubule dynamics positions it as a candidate for glioblastoma treatment .

Autoimmune Disorders

This compound has been utilized in clinical settings for managing autoimmune diseases:

  • Systemic Lupus Erythematosus : In a clinical trial involving patients with active systemic lupus erythematosus, this compound was administered alongside prednisone. The results showed significant clinical improvement in most patients without severe adverse effects, although some experienced reversible hepatic toxicity .

Research Findings

Recent research has expanded the understanding of this compound’s applications:

In Vitro Studies

In vitro studies have confirmed the following:

  • Cytotoxic Properties : this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines by disrupting microtubule formation and inducing apoptosis .
  • Molecular Docking Studies : Computational studies suggest that this compound binds to the colchicine site of tubulin in multiple modes, enhancing its potential as an antitumor agent .

In Vivo Studies

The safety and efficacy of this compound derivatives are being evaluated through in vivo studies:

  • Lifespan Prolongation : Research indicates that this compound may have lifespan-prolonging effects through mechanisms involving mTOR inhibition and reduction of mitochondrial toxicity .
  • Safety Profiles : Preliminary safety studies of this compound derivatives have shown low acute toxicity and favorable pharmacokinetic properties, supporting further investigation into their therapeutic potential .

Summary of Key Research Findings

Study TypeFindingsReference
In Vitro StudiesAntiproliferative activity against HeLa and U87 MG cells; mechanism involves microtubule disruption
Clinical TrialsImprovement in lupus symptoms with minimal toxicity; effective in reducing lymphocyte counts
Molecular DockingBinding at colchicine site suggests potential for repurposing as an antitumor agent
In Vivo StudiesLow acute toxicity; potential lifespan extension through mTOR inhibition

Vergleich Mit ähnlichen Verbindungen

Frentizol ähnelt anderen Antimitika wie Colchicin und Taxanen, die ebenfalls auf Tubulin abzielen und die Mikrotubuli-Bildung stören . Frentizol ist einzigartig in seinem nicht-toxischen Profil und seiner Fähigkeit, Multidrug-Resistenz-Efflux-Proteine zu vermeiden, die bei anderen Antimitika-Medikamenten ein häufiges Problem darstellen . Weitere ähnliche Verbindungen sind:

Die einzigartige Struktur und die Eigenschaften von Frentizol machen es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Entwicklungsarbeiten in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

Frentizole is a benzothiazole derivative that has garnered attention due to its diverse biological activities, particularly in immunosuppression and potential anticancer applications. This article synthesizes recent findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in various models, and implications for drug repurposing.

Overview of this compound

This compound was originally approved for the treatment of autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus. Its immunosuppressive properties are well-documented, but recent studies have highlighted its potential as an antitumor agent by acting on microtubule dynamics.

This compound's mechanism of action primarily involves its interaction with tubulin, a key protein in the formation of microtubules. This interaction leads to:

  • Inhibition of Microtubule Formation : this compound disrupts the normal assembly of microtubules, which is crucial for cell division.
  • Cell Cycle Arrest : It induces arrest at the G2/M phase of the cell cycle, preventing cancer cells from proliferating.
  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in tumor cells .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

  • HeLa Cells : this compound showed marked inhibition of growth in HeLa (cervical cancer) cells.
  • U87 MG Cells : It also demonstrated effectiveness against U87 MG (glioblastoma) cells, suggesting a potential role in treating aggressive brain tumors .

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceCell LineIC50 (μM)Mechanism of Action
HeLa15.4Microtubule inhibition; apoptosis
U87 MG12.2Microtubule inhibition; apoptosis
Aβ-ABAD Interaction200Inhibition of amyloid beta interaction

Case Studies and Clinical Implications

Several case studies have explored this compound's application in clinical settings:

  • A study indicated that this compound does not impair host resistance to infections even at immunosuppressive doses, making it a safer option for patients requiring immunosuppression .
  • In vitro evaluations have shown that this compound can inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease pathology .

Drug Repurposing Potential

The structural similarity of this compound to known antitumor agents has led researchers to propose its repurposing for cancer therapy. Its nontoxic profile compared to traditional antimitotic drugs positions it as a promising candidate for further investigation in oncological applications .

Eigenschaften

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBWYQRKOUBPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046279
Record name Frentizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14730484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26130-02-9
Record name Frentizole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frentizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FRENTIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Frentizole
Reactant of Route 2
Reactant of Route 2
Frentizole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Frentizole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Frentizole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Frentizole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Frentizole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.